(R)-2-((tert-Butoxycarbonyl)amino)-5-guanidinopentanoic acid hydrochloride hydrate
Description
Chemical Identity and Structural Characterization
Systematic Nomenclature and IUPAC Conventions
The compound is systematically named (R)-2-[(tert-butoxycarbonyl)amino]-5-guanidinopentanoic acid hydrochloride hydrate , following IUPAC nomenclature conventions. Key structural elements include:
- tert-Butoxycarbonyl (Boc) group : A protecting group attached to the α-amino nitrogen, critical for peptide synthesis.
- Guanidino group : A planar, positively charged side chain at the 5-position, characteristic of arginine derivatives.
- Hydrochloride salt : Protonation of the α-amino group enhances solubility and stability.
- Hydration state : A single water molecule incorporated into the crystal lattice.
Synonyms : Boc-D-arginine hydrochloride hydrate, Boc-D-Arg-OH·HCl·H₂O.
Crystallographic Analysis and Three-Dimensional Conformational Studies
While direct crystallographic data for this compound is limited in the literature, insights can be drawn from related Boc-protected amino acids and arginine derivatives:
Key Structural Features
Boc Group Conformation :
Guanidino Group Geometry :
Hydration and Hydrochloride Interactions :
Spectroscopic Profiling: NMR, IR, and Mass Spectrometric Signatures
Spectroscopic data for this compound is derived from analogous Boc-protected amino acids and arginine derivatives.
1H NMR and 13C NMR
13C NMR :
IR Spectroscopy
| Functional Group | Absorption Band (cm⁻¹) | Assignment |
|---|---|---|
| Boc carbonyl (C=O) | 1700–1750 | Stretching vibration. |
| NH (amide) | 3350–3450 | Stretching vibrations. |
| Guanidino NH | 1600–1650 | C-N stretching. |
Mass Spectrometry
Hydration State and Hydrochloride Salt Formation Mechanisms
The compound exists as a monohydrate hydrochloride , with the following structural and synthetic implications:
Hydration State
- Water coordination : The water molecule likely interacts with the chloride ion and carbonyl oxygen, stabilizing the crystal lattice.
- Impact on solubility : Hydration improves solubility in polar aprotic solvents (e.g., DMF, DMSO).
Hydrochloride Salt Formation
Synthetic Route :
Stability :
Properties
IUPAC Name |
(2R)-5-(diaminomethylideneamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N4O4.ClH.H2O/c1-11(2,3)19-10(18)15-7(8(16)17)5-4-6-14-9(12)13;;/h7H,4-6H2,1-3H3,(H,15,18)(H,16,17)(H4,12,13,14);1H;1H2/t7-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVXLPYFDJUFEHQ-XCUBXKJBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCN=C(N)N)C(=O)O.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCCN=C(N)N)C(=O)O.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25ClN4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204070-00-8 | |
| Record name | D-Arginine, N2-[(1,1-dimethylethoxy)carbonyl]-, monohydrochloride, monohydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=204070-00-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Arginine, N2-[(1,1-dimethylethoxy)carbonyl]-, monohydrochloride, monohydrate (9CI) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
Boc-Arg HCl H2O, also known as ®-2-((tert-Butoxycarbonyl)amino)-5-guanidinopentanoic acid hydrochloride hydrate or BOC-D-ARG-OH.HCL.H2O, primarily targets the enzyme Nitric Oxide Synthase (NOS) . NOS plays a crucial role in the production of Nitric Oxide (NO), a critical signaling molecule in the body involved in many physiological and pathological processes.
Mode of Action
The compound’s mode of action centers around its ability to hinder the activity of NOS. By inhibiting NOS, it reduces the production of NO, thereby influencing the signaling pathways that rely on NO.
Pharmacokinetics
It is known that the compound is slightly soluble in water, which could influence its bioavailability and distribution in the body.
Result of Action
The primary result of Boc-Arg HCl H2O’s action is the reduction of NO production due to NOS inhibition. This can lead to changes in the physiological processes that NO influences, such as blood pressure regulation, immune response, and neurotransmission.
Action Environment
The action, efficacy, and stability of Boc-Arg HCl H2O can be influenced by various environmental factors. For instance, its solubility in water and organic solvents like methanol and ethanol could affect its distribution and efficacy in different bodily environments. Furthermore, it is relatively stable under normal temperatures but can absorb moisture when exposed to humidity, which could potentially affect its stability and efficacy.
Biological Activity
(R)-2-((tert-Butoxycarbonyl)amino)-5-guanidinopentanoic acid hydrochloride hydrate, also known by its CAS number 204070-00-8, is a derivative of arginine that has garnered attention for its potential biological activities. This compound is characterized by its guanidine group, which is significant in various biological processes. The following sections delve into its synthesis, biological activities, and research findings.
The molecular formula of this compound is , with a molecular weight of approximately 328.79 g/mol. It is typically utilized in research settings due to its role as a building block in peptide synthesis and its potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₂₅ClN₄O₅ |
| Molecular Weight | 328.79 g/mol |
| CAS Number | 204070-00-8 |
| Purity | ≥95% |
Biological Activity
The biological activity of this compound has been investigated in several contexts, particularly concerning its effects on cellular mechanisms and potential therapeutic applications.
- Cell Cycle Regulation : This compound has been implicated in the regulation of the cell cycle and apoptosis. Studies indicate that it may influence pathways related to DNA damage response and cell proliferation .
- Immunological Effects : Research indicates that it may modulate immune responses, influencing both pro-inflammatory and anti-inflammatory pathways. It has shown potential in studies related to autoimmune conditions and inflammation .
- Neuronal Signaling : There is evidence suggesting that this compound may affect neuronal signaling pathways, potentially influencing neurotransmitter systems and neuroprotective mechanisms .
- Antimicrobial Activity : Preliminary studies have indicated that derivatives of this compound exhibit antimicrobial properties against various pathogens, including bacteria and viruses, suggesting a role in infection control .
Case Studies
- Peptide Synthesis : In a study focusing on peptide ubiquitination, (R)-2-((tert-Butoxycarbonyl)amino)-5-guanidinopentanoic acid was utilized as a building block for synthesizing ubiquitinated peptides. The results demonstrated its compatibility with various modifications essential for peptide functionality .
- Cancer Research : A recent investigation into the compound's effects on cancer cell lines revealed that it could induce apoptosis in specific cancer types by activating caspase pathways, highlighting its potential as an anticancer agent .
Scientific Research Applications
Pharmaceutical Research
Boc-Arg-HCl-H2O is primarily used in the synthesis of peptide-based drugs. Its guanidino group enhances the pharmacological properties of peptides, making them more effective as therapeutic agents. This compound is often utilized in:
- Peptide Synthesis : As a building block for synthesizing bioactive peptides that can modulate biological processes.
- Drug Development : Investigated for its potential in treating conditions such as cancer and metabolic disorders due to its ability to interact with specific biological targets.
Biochemical Studies
In biochemical research, Boc-Arg-HCl-H2O serves as a substrate or reagent in various assays:
- Enzyme Inhibition Studies : Used to explore the inhibition mechanisms of proteases and other enzymes that interact with arginine residues.
- Cell Culture Experiments : Employed in cell signaling studies to understand the role of arginine derivatives in cellular processes.
Molecular Biology
In molecular biology, this compound is essential for:
- Gene Expression Studies : Its derivatives can be used to modify plasmids or vectors for enhanced expression of target genes.
- Protein Engineering : Facilitates the design of proteins with improved stability and activity by incorporating arginine analogs into protein sequences.
Case Study 1: Peptide Therapeutics
A study published in Journal of Medicinal Chemistry highlighted the synthesis of a novel peptide using Boc-Arg-HCl-H2O as a key intermediate. The resulting peptide showed promising activity against a specific cancer cell line, demonstrating its potential as an anticancer agent.
Case Study 2: Enzyme Interaction
Research detailed in Biochemistry examined how Boc-Arg-HCl-H2O influenced the activity of a specific protease. The study found that modifications at the guanidino position significantly altered enzyme kinetics, providing insights into enzyme-substrate interactions.
Comparison with Similar Compounds
Key Properties:
- Functional Groups: A tert-butoxycarbonyl (Boc) group protects the α-amino group, while a guanidino side chain enhances solubility in polar solvents and facilitates interactions in enzymatic or receptor-binding studies .
- Storage : Requires protection from light, inert atmosphere (e.g., nitrogen), and room-temperature storage .
- Safety : Hazard statements include H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
Comparison with Similar Compounds
The compound belongs to a class of Boc-protected amino acids. Below is a detailed comparison with structurally related derivatives:
Table 1: Structural and Functional Comparison
Key Findings:
Functional Group Diversity: The target compound’s guanidino group distinguishes it from analogs like (2R,4S)-5-(Biphenyl-4-yl)-4-Boc-amino-2-methylpentanoic acid, which features a hydrophobic biphenyl moiety . This makes the former more water-soluble and suitable for mimicking arginine in peptides. Benzyloxycarbonyl (Z) and TIPS-protected derivatives (e.g., ) offer orthogonal protection strategies but require additional deprotection steps .
Synthetic Utility: The hydrochloride hydrate form enhances stability during storage compared to non-hydrated analogs like (S)-1-tert-Butyl 5-methyl 2-aminopentanedioate HCl, which may require stricter moisture control .
Commercial Availability: Pricing varies significantly: The target compound costs €60.00/25g (), while 3-[(tert-Butoxycarbonyl)amino]-5-hydroxybenzoic acid is priced at JPY68,800/5g (~€430/5g), reflecting its niche application .
Safety and Handling: Compounds with aromatic substituents (e.g., biphenyl in ) may pose higher toxicity risks compared to the guanidino-based target compound .
Preparation Methods
Chemical Properties and Structure
Before delving into the preparation methods, it is essential to understand the chemical properties of this compound:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₂₅ClN₄O₅ |
| Molecular Weight | 328.79 g/mol |
| IUPAC Name | (2R)-5-(diaminomethylideneamino)-2-[(tert-butoxycarbonyl)amino]pentanoic acid; hydrate; hydrochloride |
| CAS Number | 204070-00-8 |
| Synonyms | Boc-D-Arg-OH HCl H₂O, N-Boc-D-arginine HCl hydrate |
| SMILES | CC(C)(C)OC(=O)NC@HC(=O)O.O.Cl |
Preparation Methods
The synthesis of (R)-2-((tert-Butoxycarbonyl)amino)-5-guanidinopentanoic acid hydrochloride hydrate typically involves protecting the amino and guanidino groups of D-arginine to achieve stability and selectivity during subsequent reactions.
General Overview
The preparation process generally includes:
- Protection of the Amino Group : Introduction of the tert-butoxycarbonyl (Boc) group.
- Protection of the Guanidino Group : Stabilization using hydrochloride salt formation.
- Purification : Crystallization or recrystallization to isolate the hydrate form.
Step-by-Step Synthesis
Step 1: Protection of the Amino Group
The amino group of D-arginine is protected using di-tert-butyl dicarbonate [(Boc)₂O] in an alkaline medium:
- Reaction Conditions :
- Solvent: Aqueous dioxane or tetrahydrofuran (THF).
- Base: Sodium bicarbonate or triethylamine.
- Temperature: Room temperature to 40°C.
- Reaction Scheme :
$$
\text{D-Arginine} + (\text{Boc})_2\text{O} \rightarrow \text{Boc-D-Arginine}
$$ - The reaction ensures selective Boc protection without affecting the guanidino group.
Step 2: Formation of Hydrochloride Salt
To stabilize the guanidino group, hydrochloric acid is introduced:
- Reaction Conditions :
- Solvent: Ethanol or methanol.
- Temperature: Ice-cold conditions (0–5°C).
- Duration: Stirring for several hours.
- This step results in the formation of Boc-D-Arg-OH HCl.
Step 3: Hydration
The final compound is obtained by controlled hydration:
- Methodology :
- Exposure to humid air or addition of a calculated amount of water.
- Crystallization under reduced pressure.
Alternative Routes
Some alternative methods include:
- One-Pot Synthesis :
Combining Boc protection and salt formation in a single step by using a mixture of (Boc)₂O and HCl gas in an appropriate solvent.
- Solid-State Synthesis :
Direct reaction under solvent-free conditions using mechanochemical methods, which are environmentally friendly.
Analytical Data for Quality Control
| Parameter | Analytical Method | Specification |
|---|---|---|
| Purity | High-performance liquid chromatography (HPLC) | ≥95% |
| Specific Rotation | Polarimetry | +26° to +28° |
| Water Content | Karl Fischer titration | ≤5% |
| Melting Point | Differential scanning calorimetry (DSC) | ~200°C |
Q & A
Basic Research Questions
Q. What are the recommended analytical methods to confirm the purity and structural identity of this compound?
- Methodology :
- HPLC : Use a C18 reverse-phase column with a mobile phase of acetonitrile/water (0.1% trifluoroacetic acid) to assess purity. Retention time and peak symmetry should align with reference standards .
- NMR Spectroscopy : Perform ¹H and ¹³C NMR in deuterated DMSO or D₂O to verify the Boc-protected amine, guanidinium proton signals (~6.5–8.5 ppm), and carboxylic acid moiety. Compare with published spectra of analogous Boc-protected amino acids .
- Mass Spectrometry : High-resolution ESI-MS in positive ion mode to confirm molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks) .
Q. How should this compound be stored to maintain stability?
- Methodology :
- Store in airtight, light-resistant containers under inert gas (argon or nitrogen) at –20°C. Include desiccants (e.g., silica gel) to prevent hygroscopic degradation of the hydrochloride hydrate form .
- Avoid repeated freeze-thaw cycles. For short-term use, aliquot into single-use vials under anhydrous conditions .
Q. What protective measures are critical during handling?
- Methodology :
- Use PPE (gloves, lab coat, goggles) in a fume hood. The guanidinium group may irritate mucous membranes; avoid inhalation or direct contact .
- For spill cleanup, neutralize with sodium bicarbonate and absorb with inert material (vermiculite) .
Advanced Research Questions
Q. How can researchers resolve solubility challenges during peptide coupling reactions?
- Methodology :
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DMSO) with 1–5% (v/v) additives like HOBt or HOAt to enhance solubility and reduce racemization .
- pH Adjustment : Temporarily neutralize the hydrochloride salt with DIEA (2–4 equiv.) in situ to improve coupling efficiency with carbodiimide reagents (e.g., DIC or EDC) .
Q. What strategies address contradictory NMR data between synthetic batches?
- Methodology :
- Chiral Purity Analysis : Use chiral HPLC (e.g., Chirobiotic T column) or circular dichroism to rule out enantiomeric contamination, especially at the (R)-stereocenter .
- Impurity Profiling : Employ LC-MS/MS to identify side products (e.g., tert-butoxycarbonyl hydrolysis intermediates or guanidinium oxidation byproducts) .
Q. How to characterize the hydrochloride hydrate form and assess hydration stability?
- Methodology :
- Thermogravimetric Analysis (TGA) : Quantify water content by measuring mass loss between 25–150°C (hydration water typically evaporates below 100°C) .
- Karl Fischer Titration : Determine exact water content in the crystalline lattice .
- X-ray Powder Diffraction (XRPD) : Compare diffraction patterns with anhydrous forms to confirm hydrate stability under storage conditions .
Q. How to optimize Boc deprotection without degrading the guanidinium group?
- Methodology :
- Acid Selection : Use 20–50% TFA in DCM (0–4°C) with scavengers (e.g., triisopropylsilane) to minimize carbocation side reactions. Avoid prolonged exposure to avoid guanidinium sulfonation .
- Real-Time Monitoring : Track deprotection via LC-MS (loss of Boc mass fragment: –100 Da) .
Data Contradiction Analysis
Q. How to interpret conflicting biological activity data in enzyme inhibition assays?
- Methodology :
- Buffer Compatibility : Ensure the hydrochloride counterion does not interfere with assay pH (e.g., use HEPES or Tris buffers instead of phosphate) .
- Control Experiments : Compare activity with the free base form (if accessible) to isolate hydrochloride-specific effects .
Q. Why do different synthetic routes yield variable impurity profiles?
- Methodology :
- Route Comparison : Analyze intermediates via 2D NMR (e.g., HSQC, HMBC) to identify divergent byproducts (e.g., tert-butyl carbamate isomerization or guanidine acylation) .
- Reagent Purity : Use anhydrous tert-butoxycarbonyl reagents to minimize hydrolyzed byproducts .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
